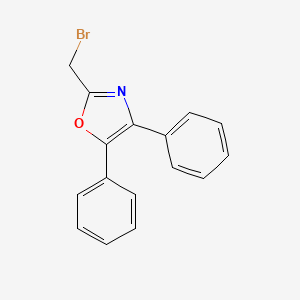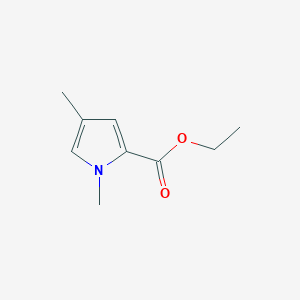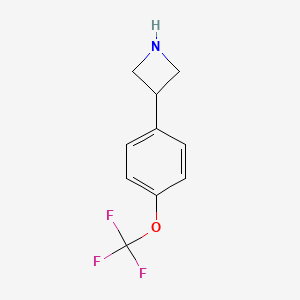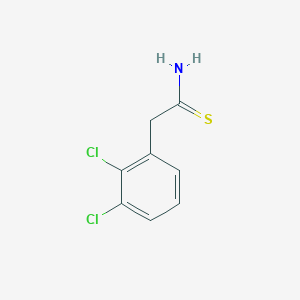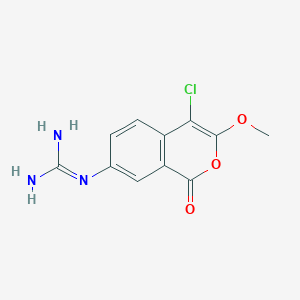
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine is a chemical compound with the molecular formula C11H10ClN3O3 and a molecular weight of 267.67 g/mol This compound is known for its unique structure, which includes a guanidine group attached to a chlorinated and methoxylated isochromenone core
Métodos De Preparación
The synthesis of 1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine typically involves the reaction of 4-chloro-3-methoxy-1-oxo-1H-isochromen-7-yl chloride with guanidine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Análisis De Reacciones Químicas
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -10°C to 100°C). The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorinated and methoxylated isochromenone core may also contribute to its biological effects by interacting with cellular components and disrupting normal cellular functions .
Comparación Con Compuestos Similares
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine can be compared with other similar compounds, such as:
1-(4-Chloro-3-ethoxy-1-oxo-1H-isochromen-7-yl)guanidine: This compound has an ethoxy group instead of a methoxy group, which may result in different reactivity and biological activity.
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)urea: The urea derivative may exhibit different chemical and biological properties due to the presence of the urea group instead of the guanidine group.
Propiedades
Número CAS |
113251-08-4 |
|---|---|
Fórmula molecular |
C11H10ClN3O3 |
Peso molecular |
267.67 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methoxy-1-oxoisochromen-7-yl)guanidine |
InChI |
InChI=1S/C11H10ClN3O3/c1-17-10-8(12)6-3-2-5(15-11(13)14)4-7(6)9(16)18-10/h2-4H,1H3,(H4,13,14,15) |
Clave InChI |
GGJYUMYNPWNIEZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C(C=C2)N=C(N)N)C(=O)O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


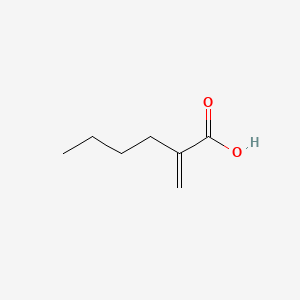
![2-(5'-Bromo-3,4,5,6-tetrahydro-2H-[1,2]bipyridinyl-4-yl)ethylamine](/img/structure/B8766130.png)
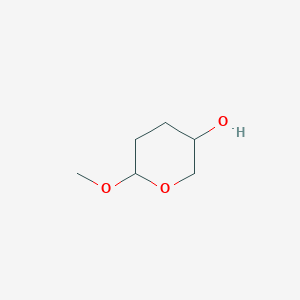
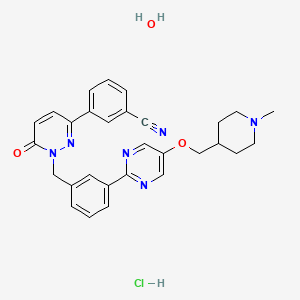
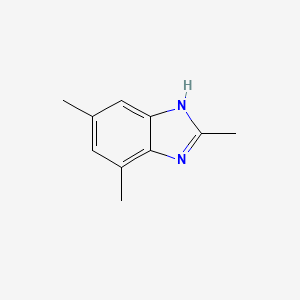
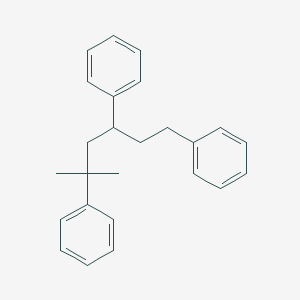
![3-{2-[4-(1-Methylethyl)phenyl]ethyl}pyridin-2-amine](/img/structure/B8766172.png)
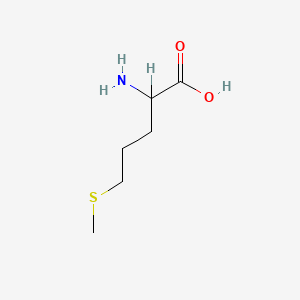
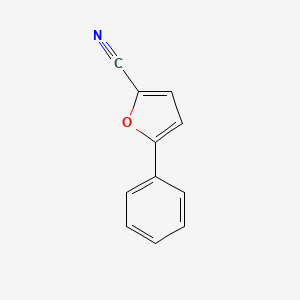
![1-Ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B8766198.png)
